molecular formula C9H16Cl2N4 B2924592 N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1448854-73-6

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2924592
CAS No.: 1448854-73-6
M. Wt: 251.16
InChI Key: OEHKVTLUIZGSLA-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring

Scientific Research Applications

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This selective inhibition disrupts the normal functioning of PKB, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Certain modifications, such as variation of the linker group between the piperidine and the lipophilic substituent, have been identified to produce potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to significant changes at the molecular and cellular level. In particular, it can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine derivatives under controlled conditions. One common method includes the condensation of piperidine with pyrimidine in the presence of a suitable catalyst, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKVTLUIZGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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